molecular formula C8H7FO2 B13619826 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde

Cat. No.: B13619826
M. Wt: 154.14 g/mol
InChI Key: ZTZHJGFLAYYYGN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde is an aromatic aldehyde with the molecular formula C₈H₇FO₂. Its structure features a phenyl ring substituted with a fluoro group at the 3-position and a hydroxyl group at the 4-position, linked to an acetaldehyde functional group. The compound's unique electronic profile arises from the interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, which modulate its reactivity, solubility, and biological interactions. This makes it a versatile intermediate in organic synthesis and a candidate for pharmaceutical research .

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)acetaldehyde

InChI

InChI=1S/C8H7FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,4-5,11H,3H2

InChI Key

ZTZHJGFLAYYYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent or through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluoro and hydroxy groups on the phenyl ring can influence its reactivity and binding affinity with enzymes and receptors. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substituents on the phenyl ring significantly influence the compound's behavior:

Compound Name Molecular Formula Substituents (Position) Key Electronic Effects
2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde C₈H₇FO₂ 3-F, 4-OH - 3-F : Electron-withdrawing via inductive effect.
- 4-OH : Electron-donating via resonance; enhances solubility via H-bonding.
2-(3-Chloro-4-fluorophenyl)acetaldehyde C₈H₆ClFO 3-Cl, 4-F - Cl (stronger EWG than F) increases electrophilicity of the aldehyde.
- Synergistic halogen effects enhance reactivity.
2-(3-Fluoro-4-methylphenyl)acetaldehyde C₉H₉FO 3-F, 4-Me - Me (electron-donating) increases lipophilicity.
- Reduced polarity compared to hydroxyl analogs.
2-(4-Fluorophenoxy)acetaldehyde C₈H₇FO₂ 4-F (phenoxy) - Phenoxy oxygen donates electrons, stabilizing the aldehyde group.
- Fluorine enhances electrophilicity.

Key Insights :

  • The hydroxyl group in this compound improves solubility but may reduce metabolic stability compared to halogenated analogs .
  • Fluorine at the 3-position directs electrophilic substitution reactions to specific sites on the aromatic ring, enabling regioselective synthesis .

Research Findings :

  • Fluorinated aldehydes like this compound exhibit enhanced binding to enzymatic targets due to fluorine's electronegativity and optimal steric fit .
  • Hydroxyl groups in similar compounds (e.g., 2-(3-Methoxy-4-methylphenyl)acetaldehyde) improve water solubility but require protection during synthetic steps .

Comparative Analysis :

  • The hydroxyl group in the target compound may reduce toxicity compared to chloro analogs but could limit blood-brain barrier penetration .
  • Fluorinated aldehydes generally show improved pharmacokinetics due to fluorine's metabolic stability .

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